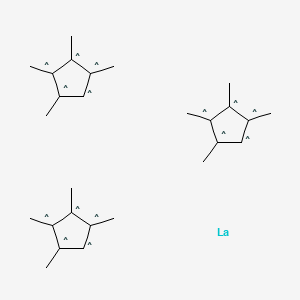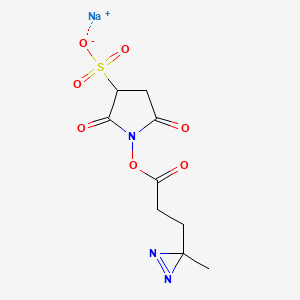
Fenhexamid D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenhexamid D3, also known as N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl-d3-cyclohexanecarboxamide, is an isotope-labeled analog of the hydroxyanilide fungicide fenhexamid. This compound is primarily used in agricultural settings as a fungicide to control fungal pathogens on various crops. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in isotope dilution mass spectrometry (IDMS) for quantitative analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenhexamid D3 involves the reaction of 2,3-dichloro-4-hydroxyaniline with 1-methyl-d3-cyclohexanecarboxylic acid chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:
Preparation of 2,3-dichloro-4-hydroxyaniline: This compound is synthesized through the chlorination of 4-hydroxyaniline.
Preparation of 1-methyl-d3-cyclohexanecarboxylic acid chloride: This involves the reaction of 1-methyl-d3-cyclohexane with thionyl chloride.
Coupling Reaction: The two prepared compounds are then coupled in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large quantities of 2,3-dichloro-4-hydroxyaniline and 1-methyl-d3-cyclohexanecarboxylic acid chloride are prepared.
Automated Coupling Reaction: The coupling reaction is automated to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fenhexamid D3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Fenhexamid D3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Isotope Dilution Mass Spectrometry (IDMS): Used for the quantitative analysis of pesticides in environmental and biological samples.
Metabolic Studies: Helps in studying the metabolic pathways of fenhexamid in plants and animals.
Environmental Monitoring: Used to monitor the presence and degradation of fenhexamid in soil and water.
Pharmacokinetics: Assists in studying the absorption, distribution, metabolism, and excretion of fenhexamid in living organisms.
Wirkmechanismus
Fenhexamid D3 exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It specifically targets the sterol 3-ketoreductase enzyme, blocking the C4-demethylation of ergosterol. This disruption in ergosterol biosynthesis leads to impaired cell membrane integrity and ultimately the death of the fungal cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenhexamid: The non-labeled analog of Fenhexamid D3.
Cyprodinil: Another fungicide that inhibits ergosterol biosynthesis but targets a different enzyme.
Fludioxonil: A fungicide that disrupts fungal osmoregulation.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotope dilution mass spectrometry. This labeling allows for more accurate and precise quantitative analysis compared to its non-labeled analogs.
Eigenschaften
CAS-Nummer |
2140327-31-5 |
|---|---|
Molekularformel |
C14H17Cl2NO2 |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
N-(2,3-dichloro-4-hydroxyphenyl)-1-(trideuteriomethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i1D3 |
InChI-Schlüssel |
VDLGAVXLJYLFDH-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Kanonische SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)






![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)



